molecular formula C28H38N2O6 B12427291 Teludipine-d6

Teludipine-d6

Cat. No.: B12427291
M. Wt: 504.6 g/mol
InChI Key: DKLVJXTUCNPMDC-JKAPMHMVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Teludipine-d6 is a deuterium-labeled analogue of Teludipine hydrochloride. Teludipine is a lipophilic calcium channel blocker, primarily used in scientific research. The incorporation of deuterium, a stable isotope of hydrogen, into this compound enhances its pharmacokinetic and metabolic profiles, making it a valuable tool in drug development and research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Teludipine-d6 is synthesized by incorporating deuterium into the molecular structure of Teludipine hydrochloride. The process involves the substitution of hydrogen atoms with deuterium atoms in specific positions of the Teludipine molecule. This is typically achieved through deuterium exchange reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium into the final product. The reaction conditions are optimized to achieve high yields and purity of this compound .

Chemical Reactions Analysis

Types of Reactions

Teludipine-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxides, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Teludipine-d6 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.

    Biology: Employed in biological studies to investigate cellular processes and pathways.

    Medicine: Utilized in pharmacokinetic and metabolic studies to understand drug behavior in the body.

    Industry: Applied in the development of new drugs and therapeutic agents

Mechanism of Action

Teludipine-d6 exerts its effects by blocking calcium channels in cells. This inhibition prevents the influx of calcium ions, which is crucial for various cellular processes such as muscle contraction and neurotransmitter release. The molecular targets of this compound include voltage-gated calcium channels, and its action involves the modulation of calcium ion flow across cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Teludipine-d6 is unique due to its deuterium labeling, which enhances its stability and alters its pharmacokinetic properties. This makes it particularly valuable in research settings where precise quantitation and tracking of the compound are required .

Properties

Molecular Formula

C28H38N2O6

Molecular Weight

504.6 g/mol

IUPAC Name

diethyl 2-[[bis(trideuteriomethyl)amino]methyl]-6-methyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C28H38N2O6/c1-9-34-26(32)23-18(3)29-21(17-30(7)8)25(27(33)35-10-2)24(23)20-14-12-11-13-19(20)15-16-22(31)36-28(4,5)6/h11-16,24,29H,9-10,17H2,1-8H3/b16-15+/i7D3,8D3

InChI Key

DKLVJXTUCNPMDC-JKAPMHMVSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CC1=C(C(C(=C(N1)C)C(=O)OCC)C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)C(=O)OCC)C([2H])([2H])[2H]

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)CN(C)C)C

Origin of Product

United States

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